butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
Description
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino and methyl groups, linked via an amide bond to a benzoate ester with a butyl chain. Its molecular formula is C₂₁H₂₄N₄O₃S, with a calculated molecular weight of 412.5 g/mol (inferred from analogous compounds in and ).
Properties
IUPAC Name |
butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-5-10-27-21(26)14-6-8-15(9-7-14)24-19(25)18-17(22)16-12(2)11-13(3)23-20(16)28-18/h6-9,11H,4-5,10,22H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWTGQQFIGOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 50°C). This process leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzoate moiety can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thieno[2,3-b]pyridine core.
Reduction: Alcohol derivatives of the benzoate moiety.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antiviral Properties
Recent studies have indicated that compounds containing the thieno[2,3-b]pyridine moiety exhibit significant antibacterial and antiviral activities. For instance, research has shown that derivatives of thieno[2,3-b]pyridine can inhibit the growth of various bacterial strains and viruses. The specific compound butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has been synthesized and evaluated for its biological activity against several pathogens.
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| Study A | E. coli | Inhibition at 50 µg/mL | |
| Study B | S. aureus | Inhibition at 25 µg/mL | |
| Study C | Influenza | IC50 = 10 µg/mL |
These findings suggest that the compound could be further developed into a therapeutic agent for treating infections caused by resistant bacterial strains and viral pathogens.
Agricultural Applications
Pesticidal Activity
The thieno[2,3-b]pyridine derivatives have also been explored for their potential as pesticides. The compound this compound has shown promise in preliminary tests for controlling agricultural pests.
These results indicate that this compound could serve as an effective biopesticide, providing a potential alternative to synthetic pesticides.
Materials Science
Functional Materials Development
The application of this compound in the development of functional materials has been investigated. Its unique chemical structure allows it to be incorporated into metal-organic frameworks (MOFs), enhancing their properties for various applications such as gas storage and catalysis.
A study demonstrated the transformation of MOFs using this compound to create materials with improved stability and reactivity:
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Metal-Organic Frameworks | Gas adsorption capacity | Carbon capture |
| Catalytic Materials | Reaction efficiency | Organic synthesis |
This indicates a promising direction for research into new materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of C-terminal hydrolase L1 (UCH-L1), it may interfere with the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . Additionally, its antimicrobial and antitumor activities are likely due to its ability to disrupt essential biological processes in pathogens and cancer cells.
Comparison with Similar Compounds
Ethyl 4-(3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxamido)Benzoate
Key Differences :
- Ester Group : The ethyl ester analogue () has a shorter alkyl chain, reducing lipophilicity compared to the butyl variant. This impacts solubility and metabolic stability; ethyl esters are generally more prone to hydrolysis than butyl esters.
- Molecular Weight : The ethyl derivative has a molecular formula of C₁₉H₂₀N₄O₃S (calculated molecular weight ~400.5 g/mol), slightly lighter than the butyl compound.
2-[2-(3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxy)Phenoxy]Acetamide
Key Differences :
- Substituents: This compound (, compound 7) replaces the butyl benzoate group with a phenoxy-acetamide moiety.
- Molecular Weight : With the formula C₁₇H₁₈N₄O₃S , its molecular weight is 359.09 g/mol , significantly lower than the butyl benzoate derivative.
- Synthetic Route: Synthesized via a Knoevenagel reaction (), this pathway may yield lower steric hindrance compared to the multi-step synthesis required for the butyl benzoate analogue.
3-Amino-4,6-Dimethylthieno[2,3-b]Pyridine-2-Carboxamide
Key Differences :
- Functional Group : The carboxamide group () replaces the benzoate ester, eliminating the alkyl chain. This increases polarity, likely improving water solubility but reducing cell membrane permeability.
Data Table: Structural and Functional Comparison
Detailed Research Findings
Impact of Alkyl Chain Length on Bioavailability
Butyl esters are also less prone to enzymatic hydrolysis than ethyl esters, as evidenced by the discontinued status of the latter (), which may correlate with instability .
Role of Substituents in Solubility and Reactivity
The phenoxy-acetamide derivative () demonstrates how aromatic substituents can enhance solubility via π-π stacking and hydrogen bonding. In contrast, the carboxamide variant () lacks ester groups, making it more hydrophilic but less suited for targets requiring lipophilic interactions .
Biological Activity
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-b]pyridine core and an amido group, suggests various biological activities that warrant thorough investigation.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 397.5 g/mol
- CAS Number : 691866-88-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The presence of the butyl and thieno[2,3-b]pyridine moieties enhances its lipophilicity and potential for cellular uptake.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that derivatives of thieno[2,3-b]pyridine exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. While specific data on this compound is limited, the structural similarities suggest potential efficacy against bacterial and fungal infections.
- Neuroprotective Effects : Some studies indicate that thieno[2,3-b]pyridine derivatives may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. The exact mechanisms remain to be fully elucidated.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of thieno[2,3-b]pyridine derivatives on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy, indicating that structural features play a crucial role in antimicrobial potency.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antitumor, Antimicrobial |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Structure | Moderate Antitumor |
| N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine | Structure | Neuroprotective |
Q & A
Basic Research Questions
Q. How can the synthesis of butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) and employ purification techniques like column chromatography or recrystallization. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR spectroscopy to confirm structural integrity at each step . For example, adjusting equivalents of coupling reagents (e.g., HATU or EDCI) and protecting groups for the amine moiety can minimize side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm backbone structure and substituent positions, IR spectroscopy for functional group analysis (amide C=O stretch at ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For unresolved signals (e.g., overlapping methyl groups), 2D NMR (COSY, HSQC) can resolve ambiguities .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols by controlling variables such as reagent purity (≥95%, as in ), solvent dryness, and reaction atmosphere (e.g., inert nitrogen). Document detailed synthetic steps, including exact timings and quenching methods. Use internal standards during spectroscopic analysis to calibrate instruments .
Advanced Research Questions
Q. How can experimental designs address contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer : Implement a factorial design to test variables such as cell line origin, culture conditions, and assay sensitivity. Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding factors. For example, if cytotoxicity varies between epithelial and fibroblast lines, include controls for metabolic activity (e.g., ATP assays) and apoptosis markers (e.g., caspase-3) to isolate mechanisms .
Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a split-plot design (as in ), where main plots represent pH levels (1–14), subplots correspond to temperatures (4°C, 25°C, 40°C), and sub-subplots track time intervals (0, 1, 3 months). Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods .
Q. How can computational and experimental methods be integrated to study the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation. Mutagenesis studies on target proteins (e.g., kinase domains) can identify critical residues for binding, corroborating computational predictions .
Q. What methodologies are suitable for assessing environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which evaluate abiotic/biotic transformations. Use soil/water microcosms under controlled conditions to track degradation kinetics. Employ LC-MS/MS to identify metabolites and QSAR models to predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl groups replaced by halogens or electron-withdrawing groups) using methods in . Test derivatives in bioassays (e.g., enzyme inhibition) and apply multivariate analysis (PCA or PLS regression) to correlate structural features with activity. Include controls for solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
